2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
Brand Name:
Vulcanchem
CAS No.:
16049-29-9
VCID:
VC21044793
InChI:
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1
SMILES:
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Molecular Formula:
C19H26N2O
Molecular Weight:
298.4 g/mol
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
CAS No.: 16049-29-9
Cat. No.: VC21044793
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16049-29-9 |
|---|---|
| Molecular Formula | C19H26N2O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
| Standard InChI | InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
| Standard InChI Key | AUCOPKHCXOXBJB-NOBWMKPMSA-N |
| Isomeric SMILES | CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
| SMILES | CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
| Canonical SMILES | CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator